molecular formula C7H13NO4 B120817 Ethyl 3-(methoxycarbonylamino)propanoate CAS No. 145104-53-6

Ethyl 3-(methoxycarbonylamino)propanoate

Cat. No. B120817
M. Wt: 175.18 g/mol
InChI Key: WVMHKMDHSOZTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(methoxycarbonylamino)propanoate is a chemical compound that belongs to the class of esters. It is also known as ethyl N-(methoxycarbonyl)alaninate and is commonly used in organic synthesis. This compound has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Ethyl 3-(methoxycarbonylamino)propanoate is not well understood. However, it is believed to act as a nucleophile in various reactions. It can also act as a protecting group for amino acids and peptides.

Biochemical And Physiological Effects

Ethyl 3-(methoxycarbonylamino)propanoate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to possess moderate cytotoxicity against various cancer cell lines. It has also been reported to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Ethyl 3-(methoxycarbonylamino)propanoate in lab experiments is its ease of synthesis. It is also relatively stable and can be stored for long periods. However, its low solubility in water can limit its use in certain experiments.

Future Directions

There are several future directions for the research on Ethyl 3-(methoxycarbonylamino)propanoate. One of the potential applications is in the synthesis of new pharmaceuticals. It can also be used as a building block for the synthesis of new bioactive compounds. Further studies are needed to understand its mechanism of action and its potential applications in various fields.
Conclusion:
In conclusion, Ethyl 3-(methoxycarbonylamino)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized through a simple method and has been used in the synthesis of various biologically active compounds. Further studies are needed to understand its mechanism of action and its potential applications in various fields.

Synthesis Methods

Ethyl 3-(methoxycarbonylamino)propanoate can be synthesized through the reaction between ethyl 3-bromopropionate and methyl carbamate in the presence of a base. This reaction results in the formation of Ethyl 3-(methoxycarbonylamino)propanoate as a white solid with a melting point of 78-79°C.

Scientific Research Applications

Ethyl 3-(methoxycarbonylamino)propanoate has been extensively studied for its potential applications in various fields. It has been used in the synthesis of various biologically active compounds such as amino acids, peptides, and heterocycles. It has also been used as a building block in the synthesis of natural products and pharmaceuticals.

properties

CAS RN

145104-53-6

Product Name

Ethyl 3-(methoxycarbonylamino)propanoate

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

ethyl 3-(methoxycarbonylamino)propanoate

InChI

InChI=1S/C7H13NO4/c1-3-12-6(9)4-5-8-7(10)11-2/h3-5H2,1-2H3,(H,8,10)

InChI Key

WVMHKMDHSOZTJL-UHFFFAOYSA-N

SMILES

CCOC(=O)CCNC(=O)OC

Canonical SMILES

CCOC(=O)CCNC(=O)OC

synonyms

-bta--Alanine, N-(methoxycarbonyl)-, ethyl ester

Origin of Product

United States

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